molecular formula C19H21FN4 B2930653 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1171811-49-6

2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2930653
CAS No.: 1171811-49-6
M. Wt: 324.403
InChI Key: JERIPDFJCYYELF-UHFFFAOYSA-N
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Description

Historical Context of Benzimidazole-Piperazine Hybrids in Medicinal Chemistry

The integration of piperazine into benzimidazole scaffolds originated from efforts to optimize the pharmacokinetic and pharmacodynamic properties of antiparasitic agents. Early work demonstrated that substituting the C-2 position of benzimidazoles with piperazine derivatives significantly improved bioavailability and tissue penetration compared to non-hybridized analogs. For example, compound 7c (1H-benzimidazol-2-ylthioacetylpiperazine) achieved a 92.7% reduction in Trichinella spiralis larval viability at 100 μg/mL, outperforming albendazole by sixfold in anthelmintic assays.

Parallel developments in oncology revealed that piperazine-linked benzimidazoles disrupt microtubule dynamics by binding to the colchicine site of β-tubulin. Structural analyses showed that the piperazine moiety enhances hydrophobic interactions with residues like Leu250 and Tyr50 while the benzimidazole core forms hydrogen bonds with Asn165 and Glu198. This dual-targeting capability is exemplified by derivatives such as 7b and 7d , which exhibited IC~50~ values of 3.8 μM and 4.2 μM against MDA-MB-231 breast cancer cells, respectively, compared to albendazole’s IC~50~ of 12.4 μM.

Table 1: Comparative Anthelmintic and Anticancer Activities of Benzimidazole-Piperazine Hybrids

Compound Anthelmintic Efficacy (% Reduction at 100 μg/mL) IC~50~ (μM) MDA-MB-231 IC~50~ (μM) U-87 MG
Albendazole 15.6 12.4 14.9
7a 67.3 8.1 9.6
7c 92.7 3.5 4.0
Ivermectin 78.3 N/A N/A

Data sourced from in vitro studies on Trichinella spiralis larvae and cancer cell lines.

Structural Significance of 2-Fluorobenzyl-Piperazine Conjugation

The 2-fluorobenzyl group introduces three critical modifications to the piperazine-benzimidazole framework:

  • Electron-Withdrawing Effects: Fluorine’s electronegativity (χ = 3.98) increases the polarity of the benzyl ring, facilitating π-π stacking with aromatic residues in tubulin’s binding pocket. Molecular dynamics simulations revealed that fluorinated analogs exhibit 1.3–1.8-fold stronger binding affinities than non-fluorinated counterparts due to interactions with Thr351 and Tyr200.
  • Metabolic Stability: Fluorination at the ortho position reduces oxidative metabolism by cytochrome P450 enzymes, as demonstrated by a 40% decrease in hepatic clearance rates in preclinical models compared to chlorinated derivatives.
  • Spatial Orientation: The methylene linker between piperazine and benzimidazole allows rotational flexibility, enabling the compound to adopt conformations that maximize van der Waals contacts with hydrophobic subpockets in tubulin. Induced-fit docking studies showed that the 2-fluorobenzyl group occupies a cavity adjacent to the GTP-binding site, inducing conformational changes that stabilize depolymerized microtubules.

Figure 1: Binding Pose of this compound in β-Tubulin

  • Benzimidazole Core: Forms hydrogen bonds with Asn165 (2.1 Å) and Glu198 (2.4 Å).
  • Piperazine Ring: Engages in hydrophobic interactions with Leu250 (3.8 Å) and Tyr50 (4.2 Å).
  • 2-Fluorobenzyl Group: Participates in halogen bonding with Thr351 (3.3 Å) and cation-π interactions with Lys352.

Synthetic routes to this compound typically involve nucleophilic substitution or thioether linkage strategies. For instance, reacting 1H-benzimidazol-2-yl-sulfonic acid with 4-(2-fluorobenzyl)piperazine at 160°C yields the target compound after recrystallization, achieving purities >98% as verified by HPLC. Alternative methods employ -thiazolo[3,2-a]benzimidazol-3(2H)-one intermediates, which undergo nucleophilic ring-opening with piperazines in ethanol under reflux conditions.

Table 2: Synthetic Yields Under Different Conditions

Method Temperature (°C) Solvent Yield (%) Purity (%)
Nucleophilic Substitution 160 Solvent-free 72 98.5
Thioether Linkage 80 Ethanol 65 97.8

Adapted from benzimidazole-piperazine synthesis protocols.

Properties

IUPAC Name

2-[[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c20-16-6-2-1-5-15(16)13-23-9-11-24(12-10-23)14-19-21-17-7-3-4-8-18(17)22-19/h1-8H,9-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERIPDFJCYYELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized to introduce the piperazine ring. The final step involves the substitution of the piperazine ring with the 2-fluorobenzyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The industrial methods also focus on minimizing the use of hazardous reagents and solvents, thereby making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include organic solvents like dichloromethane (DCM) and acetonitrile (CH₃CN), as well as catalysts such as palladium acetate (Pd(OAc)₂) and copper iodide (CuI). The reaction conditions typically involve controlled temperatures ranging from room temperature to reflux conditions, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological properties. For example, oxidation reactions may yield benzimidazole N-oxides, while substitution reactions can produce a range of functionalized benzimidazole compounds .

Scientific Research Applications

2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as anxiety and depression.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. One of the primary targets is the gamma-aminobutyric acid (GABA) receptor, where the compound acts as an agonist to enhance the inhibitory effects of GABA on the central nervous system. This leads to a calming effect, making it useful in the treatment of anxiety disorders . Additionally, the compound may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications to the Piperazine Substituent

2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 726174-00-1)
  • Structure : The piperazine is substituted with a 3,4-dimethylphenyl group instead of 2-fluorobenzyl.
  • Such modifications are critical in dopamine D3 receptor ligands, where steric bulk can enhance specificity .
  • Molecular Weight : ~363.47 g/mol (estimated).
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
  • Structure: Incorporates a pyrrolidinone ring and a 4-fluorobenzyl group.
  • The 4-fluorobenzyl group (vs. 2-fluorobenzyl) may shift binding interactions due to altered fluorine positioning .

Modifications to the Benzimidazole Core

N-(2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (Compound 10, )
  • Structure : A hydroxyphenyl group at the 2-position and a carboxamide at the 6-position of the benzimidazole.
  • The carboxamide linker increases molecular weight (474.31 g/mol) and may influence pharmacokinetics (e.g., solubility) .
  • Melting Point : 219–222°C.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives ()
  • Structure : Substituents at the 5-position of the benzimidazole (e.g., methyl groups).
  • Impact : A methyl group at the 5-position reduces GABA-A receptor affinity, highlighting the sensitivity of receptor interactions to substituent position .

Linker Modifications

2-Ethoxy-1-(2-(piperazin-1-yl)ethyl)-1H-benzo[d]imidazole (Flibanserin Impurity)
  • Structure : Ethyl linker between piperazine and benzimidazole, with an ethoxy substituent.
  • The ethoxy group introduces steric hindrance .
  • Molecular Weight : 274.37 g/mol.

Research Findings and Trends

  • Fluorine Positioning: The 2-fluorobenzyl group in the target compound likely optimizes receptor interactions compared to 4-fluorobenzyl () or non-fluorinated analogs, balancing electronegativity and steric effects.
  • Linker Length : Methyl linkers (vs. ethyl) may improve binding affinity by reducing conformational flexibility, as seen in dopamine receptor ligands .
  • Substituent Effects : Hydrophilic groups (e.g., hydroxyphenyl in ) enhance solubility but may reduce blood-brain barrier penetration, whereas lipophilic groups (e.g., trifluoromethyl in ) improve membrane permeability.

Biological Activity

The compound 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a derivative of benzimidazole that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20FN3C_{20}H_{20}FN_3, with a molecular weight of approximately 353.4 g/mol. The structure features a benzimidazole core substituted with a piperazine moiety and a fluorobenzyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound act as positive allosteric modulators (PAMs) of the GABA-A receptor. This modulation is particularly significant in the α1β2γ2 subpopulation, which is implicated in various neurological disorders. The interaction with this receptor subpopulation enhances GABAergic transmission, potentially offering therapeutic benefits for conditions such as anxiety and epilepsy .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • GABA-A Receptor Modulation : The compound has shown promising results as a PAM, enhancing the effects of GABA at the receptor site, which is crucial for its anxiolytic and anticonvulsant properties .
  • Metabolic Stability : Compared to other compounds in its class, this benzimidazole derivative exhibits improved metabolic stability, reducing the likelihood of hepatotoxicity—a common concern with many GABAergic drugs .

Case Studies and Research Findings

Several studies have investigated the pharmacological profile of related compounds:

  • GABA-A Receptor Interaction :
    • A study identified a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as effective PAMs. These compounds were characterized by their ability to preferentially modulate the α1/γ2 interface of the GABA-A receptor, indicating their potential for treating neurological disorders .
  • Metabolic Stability Assessment :
    • In metabolic studies using human liver microsomes (HLMs), compounds similar to this compound showed significantly higher stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxic metabolites .

Data Table: Biological Activity Summary

Compound NameMechanism of ActionIC50 (μM)Metabolic StabilityReferences
This compoundPositive allosteric modulator of GABA-A receptorNot specifiedHigher than alpidem; 90% parent compound remaining after 120 min
AlpidemGABA-A receptor modulatorNot specifiedLow; high metabolite formation

Q & A

What are the standard synthetic methodologies for synthesizing 2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole?

Category : Basic Research
Answer :
The compound is typically synthesized via Mannich reactions or click chemistry . For Mannich-based approaches, o-phenylenediamine reacts with substituted benzoic acids under acidic conditions, followed by condensation with piperazine derivatives and formaldehyde to introduce the piperazine-fluorobenzyl moiety . Alternatively, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) is used to regioselectively append the fluorobenzyl-piperazine group to the benzimidazole core, achieving high yields (e.g., 85–90% in optimized conditions) . Solvent systems like ethanol or acetonitrile, coupled with catalysts such as SiO₂ nanoparticles, enhance reaction efficiency and purity .

How can regioselectivity challenges in benzimidazole-piperazine conjugates be addressed during synthesis?

Category : Advanced Research
Answer :
Regioselectivity is controlled through:

  • Catalyst design : Nano-SiO₂ promotes selective formation of the 1,4-regioisomer by stabilizing transition states in click reactions .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetically controlled pathways, reducing byproduct formation .
  • Protecting group strategies : Temporarily blocking reactive sites (e.g., NH of benzimidazole) directs substitution to desired positions .
    Validating regioselectivity requires 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and X-ray crystallography (using SHELX software) for unambiguous structural assignment .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Category : Basic Research
Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, piperazine-CH₂ at δ 2.5–3.5 ppm) and carbon backbone .
    • 2D NMR : Resolves overlapping signals (e.g., NOESY for spatial proximity) .
  • LC-MS : Confirms molecular weight (e.g., m/z 385.2 [M+H]⁺) and purity (>98% by tR analysis) .
  • IR Spectroscopy : Detects functional groups (e.g., C-F stretch at 1100–1200 cm⁻¹) .

How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

Category : Advanced Research
Answer :

  • Fluorine substitution : Enhances metabolic stability and bioavailability via increased lipophilicity (logP ~2.8 vs. ~3.2 for chlorobenzyl analogs) .
  • Piperazine linker length : Short alkyl chains improve solubility (e.g., IC₅₀ = 1.2 μM in antimicrobial assays vs. 3.8 μM for longer chains) .
  • Benzimidazole substituents : Electron-withdrawing groups (e.g., -NO₂) increase binding affinity to targets like histamine receptors (Kᵢ = 12 nM vs. 45 nM for -OCH₃) .
    Methodology :
    • Docking studies (AutoDock Vina) predict binding modes .
    • SAR analysis correlates substituent effects with activity .

What strategies mitigate solubility issues in in vitro assays?

Category : Advanced Research
Answer :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve dissolution (e.g., 2.5 mg/mL in PBS vs. 0.8 mg/mL for free base) .
  • Particle size reduction : Nanomilling (<200 nm) increases surface area and dissolution rate .

How are computational methods employed to predict target binding and pharmacokinetics?

Category : Advanced Research
Answer :

  • Molecular docking : Predicts interactions with targets (e.g., histamine H₄ receptor) using software like Schrödinger Suite .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA <90 Ų) and CYP450 metabolism risks .

How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Category : Advanced Research
Answer :

  • Cross-validation : Compare ¹H NMR with ¹³C DEPT-Q to confirm carbon environments .
  • Isotopic labeling : ¹⁵N-labeled analogs clarify ambiguous NH signals in benzimidazole .
  • Crystallography : Single-crystal X-ray structures (refined via SHELXL) provide definitive bond lengths/angles .

What are the best practices for optimizing reaction yields in multi-step syntheses?

Category : Advanced Research
Answer :

  • DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst) to identify optimal conditions (e.g., 80% yield at 60°C vs. 50% at 25°C) .
  • In-line monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .
  • Catalyst recycling : Recover nano-SiO₂ via centrifugation (3 cycles, <5% yield loss) .

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